2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a pyrimidinyl group, a sulfanyl linkage, and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Substituted pyrimidinyl derivatives.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrimidinyl group may also interact with nucleic acids or other biomolecules, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-nitrophenyl)acetamide
- 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
- 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N’-(4-ethylbenzylidene)acetohydrazide
Uniqueness
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15N3OS |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H15N3OS/c1-7-5-8(2)12-10(11-7)15-6-9(14)13(3)4/h5H,6H2,1-4H3 |
InChI Key |
VICNHVUBTBTSHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(C)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(C)C)C |
solubility |
31.7 [ug/mL] |
Origin of Product |
United States |
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